2-(Difluoromethyl)pyrimidin-5-ol
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Overview
Description
2-(Difluoromethyl)pyrimidin-5-ol is a heterocyclic compound with the molecular formula C5H4F2N2O It is characterized by the presence of a pyrimidine ring substituted with a difluoromethyl group at the 2-position and a hydroxyl group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 2-(Difluoromethyl)pyrimidin-5-ol are the components of the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key biochemical pathway involved in energy production within cells .
Biochemical Pathways
The main biochemical pathway affected by this compound is the electron transport chain, specifically the mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . These changes can have downstream effects on various cellular processes, including energy metabolism and cellular stress responses .
Pharmacokinetics
The compound’s lipophilic properties, suggested by the presence of fluoroalkyl sulfur groups, may enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the disruption of normal cellular energy metabolism due to the inhibition of the mitochondrial complex I . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species, which can affect various cellular processes .
Biochemical Analysis
Cellular Effects
The cellular effects of 2-(Difluoromethyl)pyrimidin-5-ol are not well-documented. Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyrimidin-5-ol typically involves the introduction of the difluoromethyl group and the hydroxyl group onto the pyrimidine ring. One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position where the difluoromethyl group is located.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)pyrimidin-5-one.
Reduction: Formation of 2-(Methyl)pyrimidin-5-ol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Used in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyrimidin-5-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)pyrimidin-5-ol: Lacks the fluorine atoms, resulting in different chemical properties.
5-Hydroxypyrimidine: Lacks the difluoromethyl group, making it less stable and less reactive.
Uniqueness
2-(Difluoromethyl)pyrimidin-5-ol is unique due to the presence of the difluoromethyl group, which imparts increased stability and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various applications, particularly in medicinal chemistry where stability and binding affinity are crucial .
Properties
IUPAC Name |
2-(difluoromethyl)pyrimidin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-4(7)5-8-1-3(10)2-9-5/h1-2,4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYOGKLXVGLRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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